molecular formula C13H11N3O4 B14465318 2-[1-(2,4-Dinitrophenyl)ethyl]pyridine CAS No. 65838-94-0

2-[1-(2,4-Dinitrophenyl)ethyl]pyridine

Cat. No.: B14465318
CAS No.: 65838-94-0
M. Wt: 273.24 g/mol
InChI Key: OYDFAJCHDVMJTI-UHFFFAOYSA-N
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Description

2-[1-(2,4-Dinitrophenyl)ethyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 2,4-dinitrophenyl group at the 1-position of an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-Dinitrophenyl)ethyl]pyridine typically involves the reaction of 2,4-dinitrochlorobenzene with pyridine derivatives under specific conditions. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-Dinitrophenyl)ethyl]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[1-(2,4-Dinitrophenyl)ethyl]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-Dinitrophenyl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the dinitrophenyl group allows for interactions with various biomolecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.

    2,4-Dinitrophenylhydrazone: Formed by the reaction of 2,4-dinitrophenylhydrazine with aldehydes or ketones.

    2,4-Dinitrophenylpyridine: Another pyridine derivative with similar structural features.

Uniqueness

2-[1-(2,4-Dinitrophenyl)ethyl]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and dinitrophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

65838-94-0

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

2-[1-(2,4-dinitrophenyl)ethyl]pyridine

InChI

InChI=1S/C13H11N3O4/c1-9(12-4-2-3-7-14-12)11-6-5-10(15(17)18)8-13(11)16(19)20/h2-9H,1H3

InChI Key

OYDFAJCHDVMJTI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=N2

Origin of Product

United States

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